molecular formula C7H13B B14707147 Borane, diethyl-1-propynyl- CAS No. 22405-32-9

Borane, diethyl-1-propynyl-

Cat. No.: B14707147
CAS No.: 22405-32-9
M. Wt: 107.99 g/mol
InChI Key: YYRFWYOAIIIVJY-UHFFFAOYSA-N
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Description

Borane, diethyl-1-propynyl-, also known as diethyl(1-propynyl)borane, is an organoboron compound with the molecular formula C7H13B. This compound is part of the broader class of boranes, which are known for their unique chemical properties and reactivity. Borane, diethyl-1-propynyl- is particularly notable for its applications in organic synthesis and catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Borane, diethyl-1-propynyl- can be synthesized through the hydroboration of alkynes. One common method involves the reaction of diethylborane with 1-propyne under controlled conditions. The reaction typically requires an inert atmosphere and low temperatures to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of borane, diethyl-1-propynyl- often involves the use of large-scale hydroboration reactors. These reactors are designed to handle the exothermic nature of the hydroboration reaction and ensure the efficient conversion of starting materials to the desired product. The process may also involve purification steps such as distillation or crystallization to obtain high-purity borane, diethyl-1-propynyl-.

Chemical Reactions Analysis

Types of Reactions

Borane, diethyl-1-propynyl- undergoes a variety of chemical reactions, including:

    Oxidation: This compound can be oxidized to form boronic acids or borates.

    Reduction: It can act as a reducing agent in certain organic reactions.

    Substitution: Borane, diethyl-1-propynyl- can participate in substitution reactions where the boron atom is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like halogens or organolithium compounds are often employed.

Major Products Formed

    Oxidation: Boronic acids and borates.

    Reduction: Alkanes or alkenes, depending on the specific reaction conditions.

    Substitution: Various organoboron compounds with different functional groups.

Scientific Research Applications

Borane, diethyl-1-propynyl- has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in hydroboration reactions.

    Biology: Research into boron-containing compounds has explored their potential as enzyme inhibitors and therapeutic agents.

    Medicine: Borane derivatives are being investigated for their potential use in drug delivery systems and cancer treatment.

    Industry: This compound is used in the production of advanced materials, including polymers and electronic components.

Mechanism of Action

The mechanism of action of borane, diethyl-1-propynyl- involves its ability to act as a Lewis acid, accepting electron pairs from other molecules. This property allows it to participate in a variety of chemical reactions, including hydroboration, where it adds across carbon-carbon multiple bonds. The molecular targets and pathways involved in these reactions depend on the specific context and reagents used.

Comparison with Similar Compounds

Similar Compounds

    Diethylborane: Another organoboron compound with similar reactivity but different applications.

    Triethylborane: Known for its use as an ignition source in rocket engines.

    Borane-tetrahydrofuran complex: Commonly used in hydroboration reactions.

Uniqueness

Borane, diethyl-1-propynyl- is unique due to its specific structure, which includes both diethyl and propynyl groups. This structure imparts distinct reactivity and selectivity in chemical reactions, making it a valuable reagent in organic synthesis and catalysis.

Properties

CAS No.

22405-32-9

Molecular Formula

C7H13B

Molecular Weight

107.99 g/mol

IUPAC Name

diethyl(prop-1-ynyl)borane

InChI

InChI=1S/C7H13B/c1-4-7-8(5-2)6-3/h5-6H2,1-3H3

InChI Key

YYRFWYOAIIIVJY-UHFFFAOYSA-N

Canonical SMILES

B(CC)(CC)C#CC

Origin of Product

United States

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